molecular formula C17H17F2NO B6065634 2,6-difluoro-N-(1-phenylbutyl)benzamide

2,6-difluoro-N-(1-phenylbutyl)benzamide

Número de catálogo: B6065634
Peso molecular: 289.32 g/mol
Clave InChI: XLWKQQRPOYVTPB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Difluoro-N-(1-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl group attached to an N-(1-phenylbutyl) substituent. The 2,6-difluorobenzamide scaffold is notable for its metabolic stability and ability to modulate protein-ligand interactions due to fluorine’s electronegativity and small atomic radius .

Propiedades

IUPAC Name

2,6-difluoro-N-(1-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-2-7-15(12-8-4-3-5-9-12)20-17(21)16-13(18)10-6-11-14(16)19/h3-6,8-11,15H,2,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWKQQRPOYVTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,6-difluoro-N-(1-phenylbutyl)benzamide, highlighting structural variations, synthesis routes, and biological activities:

Compound Name Structural Features Synthesis Method Biological Activity/Application Reference
2,6-Difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide (GSK5503A) Pyrazole ring with 2-phenoxybenzyl substituent Nucleophilic substitution of 2-phenoxybenzyl bromide with 2,6-difluorobenzamide CRAC channel blocker; inhibits store-operated calcium entry (SOCE) in T-cells
2,6-Difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide (GSK-7975A) Pyrazole with 4-hydroxy-2-(trifluoromethyl)benzyl group Pd/C-mediated hydrogenolysis of benzyl-protected precursor Selective CRAC channel inhibitor with improved metabolic stability
2,6-Difluoro-N-(5-nitrothiazol-2-yl)benzamide (Compound 11) Nitrothiazole substituent Condensation of 2,6-difluorobenzoyl chloride with 5-nitrothiazol-2-amine Antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL)
RO2959 (2,6-difluoro-N-[5-(4-methyl-1-thiazol-2-yl-3,6-dihydropyridin-5-yl)pyrazin-2-yl]benzamide) Pyrazine-thiazole hybrid scaffold Multi-step coupling of 2,6-difluorobenzamide with thiazolyl-pyrazine intermediates SOCE inhibitor; suppresses cytokine production in T-cells
N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide Sulfamoylbenzamide with 2,6-difluorobenzyl group Amide coupling of 4-sulfamoylbenzoic acid with 2,6-difluorobenzylamine Not explicitly stated; sulfamoyl group suggests potential kinase or protease inhibition

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Pyrazole derivatives (GSK5503A, GSK-7975A): The 2-phenoxybenzyl or trifluoromethyl-hydroxybenzyl groups enhance CRAC channel selectivity by optimizing hydrophobic interactions with channel proteins . Nitrothiazole analog (Compound 11): The nitro group confers electron-withdrawing properties, improving antimicrobial potency via enhanced membrane penetration . RO2959: The thiazole-pyrazine moiety increases solubility and target affinity, critical for in vivo efficacy .

Synthetic Accessibility: Pyrazole-based analogs are typically synthesized via nucleophilic substitution (e.g., benzyl bromides reacting with pyrazole amines) . Heterocyclic hybrids (e.g., RO2959) require multi-step coupling and purification, often employing palladium catalysts or hydrogenolysis .

Pharmacokinetic Profiles :

  • Fluorine atoms in the 2,6-difluorobenzamide core reduce metabolic degradation by cytochrome P450 enzymes, as seen in GSK-7975A .
  • Sulfamoyl or nitro groups (e.g., Compound 11, N-(2,6-difluoro-benzyl)-4-sulfamoyl-benzamide) may increase plasma protein binding, affecting bioavailability .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.